molecular formula C17H20BrN B3060887 3-Dibenzylamino-1-bromopropane CAS No. 98346-35-1

3-Dibenzylamino-1-bromopropane

Cat. No. B3060887
CAS RN: 98346-35-1
M. Wt: 318.3 g/mol
InChI Key: XKGMFUZYTNHPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH3CH2CH2Br. It is a colorless liquid that is used as a solvent .


Synthesis Analysis

1-Bromopropane is prepared commercially via the free-radical anti-Markovnikov hydrobromination of propylene .


Molecular Structure Analysis

The molecular formula of 1-Bromopropane is C3H7Br .


Chemical Reactions Analysis

1-Bromopropane is frequently used as an industrial solvent and degreasing agent .


Physical And Chemical Properties Analysis

1-Bromopropane is a colorless liquid. It has a characteristic hydrocarbon odor .

Scientific Research Applications

1. Asymmetric Synthesis of Alcohols

(Clayden et al., 1998) demonstrated the use of (S)-2-(Dibenzylamino)-3-phenylpropanal, a compound related to 3-Dibenzylamino-1-bromopropane, as a chiral auxiliary in the asymmetric synthesis of 2-substituted alcohols. This strategy shows the relevance of such compounds in the synthesis of chiral alcohols.

2. Synthesis of HIV Protease Inhibitors

(Beaulieu & Wernic, 1996) described the preparation of aminoalkyl chlorohydrin hydrochlorides from N,N-dibenzyl-alpha-amino aldehydes. These compounds serve as key building blocks for hydroxyethylamine-based HIV protease inhibitors, highlighting the pharmaceutical applications of 3-Dibenzylamino-1-bromopropane derivatives.

3. Preparation of Piperidinols

(Andrés et al., 2007) investigated the synthesis of enantioenriched 2- and 2,6-substituted piperidin-3-ols from α-dibenzylamino aldehydes, a class of compounds that includes 3-Dibenzylamino-1-bromopropane. These findings contribute to the field of organic chemistry, particularly in the synthesis of complex organic compounds.

4. Development of Anticancer Agents

Research by (Cocco et al., 2005) on 2,6-dibenzylamino-3,5-dicyanopyridines, structurally related to 3-Dibenzylamino-1-bromopropane, showed promising anticancer activity against various human cancer cell lines. This suggests potential applications in the development of novel anticancer drugs.

Mechanism of Action

The reaction involving bromoethane, a similar compound, is an example of nucleophilic substitution. Because the mechanism involves collision between two species in the slow step of the reaction, it is known as an SN2 reaction .

Safety and Hazards

1-Bromopropane presents many hazards. The US Environmental Protection Agency recently began to evaluate the health hazards of 1-bromopropane to workers . It’s important to handle this chemical with appropriate safety measures .

Future Directions

Since 2000, 1-bromopropane has increasingly replaced toxic, ozone-depleting chlorocarbons and chlorofluorocarbons as dry-cleaning solvents . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes under the Montreal Protocol .

properties

IUPAC Name

N,N-dibenzyl-3-bromopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMFUZYTNHPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458127
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dibenzylamino-1-bromopropane

CAS RN

98346-35-1
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dibenzylamino-1-bromopropane
Reactant of Route 2
Reactant of Route 2
3-Dibenzylamino-1-bromopropane
Reactant of Route 3
Reactant of Route 3
3-Dibenzylamino-1-bromopropane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Dibenzylamino-1-bromopropane
Reactant of Route 5
Reactant of Route 5
3-Dibenzylamino-1-bromopropane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Dibenzylamino-1-bromopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.